molecular formula C12H8ClNO B13884466 5-(4-Chlorophenyl)pyridine-2-carbaldehyde CAS No. 61704-29-8

5-(4-Chlorophenyl)pyridine-2-carbaldehyde

Cat. No.: B13884466
CAS No.: 61704-29-8
M. Wt: 217.65 g/mol
InChI Key: QYNOGPUOQOCDLM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8ClNO It is a derivative of pyridine, featuring a chlorophenyl group at the 5-position and an aldehyde group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)pyridine-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-(4-Chlorophenyl)pyridine-2-carboxylic acid.

    Reduction: 5-(4-Chlorophenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
  • 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde

Uniqueness

5-(4-Chlorophenyl)pyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61704-29-8

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

5-(4-chlorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-8H

InChI Key

QYNOGPUOQOCDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)Cl

Origin of Product

United States

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